molecular formula C25H17BO2 B3102673 Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl- CAS No. 1421789-04-9

Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-

Cat. No.: B3102673
CAS No.: 1421789-04-9
M. Wt: 360.2 g/mol
InChI Key: RDUYDKNCVPJOAG-UHFFFAOYSA-N
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Description

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a chemical compound with the molecular formula C25H17BO2 . It is also known by other names such as “9,9’-spirobi fluoren-2-ylboronic acid”, “9,9’-spirobi 9h-fluorene-2-boronic acid”, and “b-9,9’-spirobi 9h-fluoren-2’-yl-boronic acid” among others . It is a useful reactant in the preparation of organic electroluminescence material for the purpose to be used as OLED .


Molecular Structure Analysis

The molecular structure of “Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is represented by the SMILES notation: OB(O)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 . The molecular weight is 360.22 g/mol .


Physical and Chemical Properties Analysis

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a white crystalline powder . It has a predicted boiling point of 588.4±60.0 °C and a density of 1.37 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Organic Solar Cells

A structurally non-planar molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core and four perylenediimides (PDIs) was synthesized, showing a low-lying LUMO energy level similar to PCBM but with enhanced light absorption in the 450-550 nm range. This compound demonstrated high performance as an electron acceptor in bulk heterojunction solar cells, achieving a power conversion efficiency of 5.34%, which underscores the potential of three-dimensional PDI derivatives in organic photovoltaics (Yi et al., 2016).

Enantioselective Recognition

Chiral fluorescent bisboronic acid sensors with 3,6-dithiophen-2-yl-9H-carbazole as the fluorophore were developed, demonstrating the ability to achieve enantioselective recognition of hydroxylic acids such as mandelic acid at acidic pH. This development is significant for the design of novel d-PET fluorescent sensors for the enantioselective recognition of α-hydroxylic acids, indicating the potential of thiophene-incorporated boronic acid sensors in molecular sensing applications (Wu et al., 2011).

Fluorescence Probes for Saccharides

The spectral properties of four stilbene derivatives containing the boronic acid group were evaluated, demonstrating the potential of these compounds as ratiometric fluorescent probes for glucose and other saccharides. The study highlights the usefulness of combining electron donor or withdrawing groups with the boronic acid group in developing new probes for saccharide detection, which is crucial for biomedical and analytical applications (Dicesare & Lakowicz, 2001).

Multiplexing Probe for Sensing

Boron and nitrogen co-doped carbon dots (B, N-CDs) were developed for the fluorescence detection of para-nitrophenol (p-NP) and Fe(III) ions, exhibiting high quantum yield and biocompatibility. These findings suggest the potential of B, N-CDs as versatile probes for environmental monitoring and biomedical applications, capable of detecting toxic compounds and ions at low concentrations (Tummala et al., 2021).

Safety and Hazards

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is classified as a GHS07 substance, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of water. If skin irritation occurs or eye irritation persists, seek medical advice .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It’s also used in the synthesis of spirobifluorene based conjugated microporous polymers .

Mode of Action

The compound is used as a hole transporting material in the fabrication of perovskite solar cells . It’s also used in the development of a new thermally activated delayed fluorescence (TADF) emitter . The introduction of a 9,9’-spiro-bifluorene group to the C3 position of carbazole results in a more delocalized highest occupied molecular orbital (HOMO) than carbazole itself .

Biochemical Pathways

Its use in the synthesis of spirobifluorene based conjugated microporous polymers suggests its involvement in polymer synthesis pathways .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents and slightly soluble in water , which may influence its bioavailability.

Result of Action

The compound’s action results in the creation of materials with high glass-transition temperature, excellent thermal stability, and easy color tunability through the introduction of low band gap co-monomers . In the context of OLEDs, the compound has led to a maximum external quantum efficiency (EQE) of 10.59% .

Action Environment

The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-3-ylboronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . The compound’s solubility in common organic solvents and slight solubility in water also suggest that the solvent environment can significantly impact its action.

Properties

IUPAC Name

9,9'-spirobi[fluorene]-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BO2/c27-26(28)16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUYDKNCVPJOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C62)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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